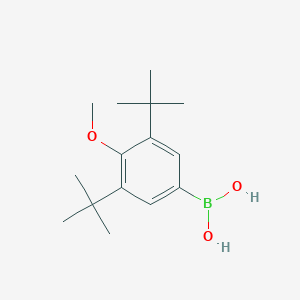

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHLDPTVFBRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid chemical properties

An In-depth Technical Guide to (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid: Synthesis, Characterization, and Application in Sterically Demanding Cross-Coupling Reactions

Executive Summary

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a specialized arylboronic acid reagent of significant interest in modern organic synthesis. Its defining feature—two bulky tert-butyl groups flanking a methoxy-activated boronic acid—makes it an invaluable building block for introducing a sterically encumbered, electron-rich phenyl moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its application in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming the challenges posed by steric hindrance. The content is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the practical utility of this versatile compound.

Structural and Physicochemical Properties

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a white, crystalline solid at room temperature. The two tert-butyl groups ortho to the boronic acid function create a sterically congested environment, which dictates its reactivity and necessitates specialized catalytic systems in cross-coupling reactions. The electron-donating methoxy group at the para position enhances the nucleophilicity of the aromatic ring.

Caption: Chemical structure of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid.

Table 1: Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 233584-42-4 | [1] |

| Molecular Formula | C₁₅H₂₅BO₃ | [1] |

| Molecular Weight | 264.17 g/mol | [1] |

| Appearance | White to off-white powder/solid | N/A (Commonly observed) |

| Purity | ≥98% (Commercially available) | N/A (Typical supplier data) |

| Solubility | Soluble in THF, Dioxane, Toluene, DMF | N/A (Inferred from reaction conditions) |

| Melting Point | Not consistently reported | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is reliably achieved via lithium-halogen exchange from its corresponding aryl bromide, followed by quenching with a borate ester. This method is highly effective for preparing sterically hindered boronic acids.

Synthesis Protocol: Lithiation-Borylation Pathway

This protocol is adapted from a documented synthesis procedure.[2] The core principle is the formation of a highly reactive aryllithium intermediate at low temperature, which then attacks the electrophilic boron atom of the trialkyl borate.

Step-by-Step Methodology:

-

Inert Atmosphere: Add the starting material, 4-Bromo-2,6-di-tert-butylanisole (1.0 eq), to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolution: Flush the flask with nitrogen for 10-15 minutes. Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the aryl bromide.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

-

Borylation: In a separate flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF. Add this solution dropwise to the cold aryllithium mixture.

-

Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1 M HCl) until the pH is acidic. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography.

Caption: Workflow for the synthesis of the target boronic acid.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. A large singlet around δ 1.4 ppm corresponding to the 18 protons of the two equivalent tert-butyl groups. A singlet around δ 3.7 ppm for the 3 protons of the methoxy group. A singlet in the aromatic region (δ 7.0-7.5 ppm) for the two equivalent aromatic protons. Finally, a broad singlet for the two acidic protons of the B(OH)₂ group, which is exchangeable with D₂O.[3]

-

¹³C NMR: The carbon NMR will show characteristic signals for the quaternary carbons of the tert-butyl groups (~35 ppm) and the methyl carbons (~30 ppm). The methoxy carbon will appear around 60-65 ppm. Aromatic carbons will be visible in the δ 110-160 ppm range.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would show the molecular ion peak corresponding to its molecular weight.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[4] However, coupling partners with significant steric bulk, such as (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, present unique challenges that can hinder reaction efficiency.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: Overcoming Steric Hindrance

The two ortho tert-butyl groups on (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid create significant steric shielding around the boron center. This shielding can impede the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Furthermore, sterically hindered boronic acids can be prone to competitive side reactions like protodeboronation, reducing overall yield.[5]

To overcome these challenges, the choice of catalyst and reaction conditions is critical:

-

Ligand Selection: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition of the coupling partner. Ligands like AntPhos and BI-DIME have proven highly effective for coupling tetra-ortho-substituted biaryls and other sterically demanding substrates.[6][7] They create a specific geometry around the palladium atom that can accommodate bulky substrates while remaining catalytically active.

-

Base and Solvent: A strong base is often required to facilitate the formation of the boronate species, which is more active in the transmetalation step. Anhydrous conditions and non-polar, high-boiling solvents like toluene or dioxane are typically employed to drive the reaction to completion.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of a sterically hindered boronic acid with an aryl bromide, based on established methods for demanding couplings.[6][7]

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the specialized phosphine ligand (e.g., AntPhos, 2-4 mol%) to a dry reaction vessel.

-

Reagent Addition: Add (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (1.2-1.5 eq), the aryl halide (e.g., 2,6-dimethylbromobenzene, 1.0 eq), and a strong, anhydrous base (e.g., K₃PO₄, 3.0 eq).

-

Solvent Addition: Add anhydrous toluene or dioxane via cannula.

-

Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is not widely available, data from analogous boronic acids and general chemical safety principles should guide its handling.[8][9]

-

Primary Hazards: Like most arylboronic acids, this compound should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation upon inhalation of dust.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a powerful synthetic tool for introducing a highly substituted aryl group. While its steric bulk presents challenges for standard cross-coupling protocols, these can be effectively overcome through the rational selection of advanced catalytic systems featuring bulky, electron-rich ligands. Its successful application in the synthesis of complex molecular architectures underscores the importance of understanding structure-reactivity relationships and tailoring reaction conditions to the specific demands of the substrates.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. Available at: [Link]

-

Supporting Information for Stable π-Extended Thio[10]helicene-Like Molecules. Amazon S3. Available at: [Link]

-

Hoffman Fine Chemicals. (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid. CAS 233584-42-4. Available at: [Link]

-

Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(2), 432-435. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

El-Zohry, A. M., et al. (2015). Syntheses of Sterically Hindered Zwitterionic Pyridinium Phenolates. Journal of Heterocyclic Chemistry, 52(1), 1-8. Available at: [Link]

- US Patent US20240209127A1. (2024). New metallocene catalyst and use thereof. Google Patents.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. US20240209127A1 - New metallocene catalyst and use thereof - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 227305-69-3|2,3-Dihydrobenzofuran-5-boronic acid|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

An In-depth Technical Guide to the Physical Properties of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a versatile organic compound that holds significant value in modern chemical synthesis. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The compound's structure is distinguished by two sterically hindering tert-butyl groups flanking a methoxy group on a phenylboronic acid core. This specific arrangement imparts unique electronic and steric properties, influencing its reactivity, stability, and solubility. These characteristics make it a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials like olefin polymerization catalysts.[1][2] Understanding its physical properties is not merely an academic exercise; it is a prerequisite for its effective and safe application in any research or development setting. This guide provides a comprehensive overview of these properties, grounded in established data and field-proven methodologies.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a reagent is the foundation of its successful application. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 233584-42-4 | [1][3][4][5][6] |

| Molecular Formula | C₁₅H₂₅BO₃ | [4][7] |

| Molecular Weight | 264.17 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1][5] |

| Purity | Typically supplied at ≥95% to ≥99% | [1][5] |

| InChI Key | CIYHLDPTVFBRGD-UHFFFAOYSA-N | [5] |

| Canonical SMILES | B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O | [7] |

Structural and Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, we can infer the expected characteristics based on its structure and data from analogous compounds like 4-methoxyphenylboronic acid.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

A sharp singlet around 1.4 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

-

A sharp singlet around 3.7 ppm, integrating to 3 protons, from the methoxy group.

-

A singlet in the aromatic region (approx. 7.5-7.8 ppm), integrating to 2 protons, for the two equivalent aromatic protons.

-

A broad, exchangeable singlet for the two protons of the boronic acid hydroxyl groups, B(OH)₂, which can vary in chemical shift depending on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework. Key expected signals include the quaternary carbons of the tert-butyl groups, the methoxy carbon, and distinct signals for the substituted and unsubstituted aromatic carbons.

-

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a valuable characterization tool. A single, broad peak is expected, characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

FTIR spectroscopy helps identify the key functional groups present in the molecule.

-

A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often participating in hydrogen bonding.

-

Strong C-H stretching bands just below 3000 cm⁻¹ will be present from the tert-butyl and methoxy groups.

-

Aromatic C=C stretching absorptions will appear in the 1550-1610 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group is expected around 1250-1300 cm⁻¹.

-

A strong B-O stretching vibration is typically observed in the 1310-1380 cm⁻¹ range.

Experimental Workflow for Physicochemical Characterization

The following diagram and protocol outline a self-validating workflow for the characterization of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid upon receipt.

Caption: Standard workflow for reagent characterization.

Protocol 1: NMR Sample Preparation and Analysis

-

Rationale: This protocol is designed to obtain high-resolution spectra for unambiguous structural confirmation. Deuterated chloroform (CDCl₃) is often a good starting solvent, but deuterated DMSO may be used if solubility is an issue.

-

Procedure:

-

Accurately weigh 5-10 mg of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate or vortex until the solid is completely dissolved.

-

Insert the tube into the NMR spectrometer.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra using standard instrument parameters.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure.

-

Safety, Handling, and Storage

Boronic acids as a class require careful handling. While this specific compound is not rated as acutely toxic, it is classified as an irritant.[10][11][12]

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[11][13]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11][13]

-

Personal Protective Equipment (PPE) and Handling

The following diagram illustrates the necessary controls for safe handling.

Sources

- 1. gmchemic.com [gmchemic.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID | 233584-42-4 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid | 233584-42-4 [sigmaaldrich.com]

- 6. 233584-42-4|(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

- 8. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic data for (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic Acid

Executive Summary & Molecule Profile

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (CAS: 233584-42-4 ) represents a specialized class of sterically hindered arylboronic acids.[1] Unlike simple phenylboronic acids, the incorporation of bulky tert-butyl groups at the meta positions (relative to boron) and an electron-donating methoxy group at the para position creates a unique electronic and steric environment.[1]

This structural architecture serves two critical functions in drug discovery and catalysis:

-

Suppression of Protodeboronation: The steric bulk protects the C-B bond from hydrolytic cleavage, a common failure mode in Suzuki-Miyaura couplings.[1]

-

Electronic Modulation: The methoxy group increases electron density, making the aryl ring a potent nucleophile in transmetallation steps, while the tert-butyl groups prevent homocoupling side reactions.[1]

Chemical Profile:

-

IUPAC Name: (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid[1][2][3][4]

-

Molecular Formula: C₁₅H₂₅BO₃

-

Molecular Weight: 264.17 g/mol [5]

-

Appearance: White to off-white crystalline powder

-

Solubility: Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in non-polar hydrocarbons.[1]

Synthesis & Experimental Protocol

To understand the spectroscopic impurities often found in commercial samples, one must understand the genesis of the molecule.[1] The synthesis typically proceeds via a cryogenic lithium-halogen exchange.

Protocol: Lithiation-Borylation Sequence

Rationale: The steric bulk of the tert-butyl groups requires aggressive lithiation conditions but also stabilizes the resulting aryl-lithium intermediate.

-

Precursor Preparation: Charge a flame-dried 3-neck flask with 4-bromo-2,6-di-tert-butylanisole (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to -78 °C (dry ice/acetone). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes.[1]

-

Expert Note: The solution will turn yellow/orange.[1] Stir for 1 hour at -78 °C. The bulky tert-butyl groups prevent the "ortho-lithiation" side reaction often seen in anisole derivatives, directing lithiation exclusively to the bromine position.

-

-

Electrophile Trapping: Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.[1]

-

Causality: The bulky isopropyl ester is preferred over trimethyl borate to prevent oligomerization during the quench.[1]

-

-

Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 1M HCl until pH < 3. Stir vigorously for 2 hours to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/Acetone to remove de-boronated byproducts (2,6-di-tert-butylanisole).[1]

Figure 1: Synthetic pathway highlighting the critical lithiation and hydrolysis steps.[1]

Spectroscopic Characterization Data

The following data represents the standard spectroscopic signature for high-purity (>98%) samples.

A. Nuclear Magnetic Resonance (NMR)

Solvent Note: NMR data is typically acquired in DMSO-d₆ or CDCl₃ . In CDCl₃, the boronic acid protons (OH) may appear broad or be invisible due to exchange.[1] DMSO-d₆ is preferred for observing the discrete B(OH)₂ protons.[1]

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| ¹H | 7.90 - 7.95 | Singlet (s) | 2H | Ar-H (C2, C6) | Deshielded by Boron; Symmetric environment.[1] |

| ¹H | 7.80 - 8.00 | Broad Singlet | 2H | B(OH )₂ | Variable shift; disappears with D₂O shake.[1] |

| ¹H | 3.68 | Singlet (s) | 3H | -OCH ₃ | Methoxy group; shielded by electron density.[1] |

| ¹H | 1.42 | Singlet (s) | 18H | -C(CH ₃)₃ | tert-Butyl groups; intense singlet.[1] |

| ¹³C | ~163.0 | Quaternary | - | C -OMe (C4) | Ipso-carbon attached to oxygen. |

| ¹³C | ~143.5 | Quaternary | - | C -tBu (C3, C5) | Ring carbons bearing bulky groups.[1] |

| ¹³C | ~134.0 | CH | - | Ar-C H (C2, C6) | Ortho to Boron.[1] |

| ¹³C | ~35.8 | Quaternary | - | -C (CH₃)₃ | Quaternary carbon of t-butyl. |

| ¹³C | ~31.0 | CH₃ | - | -C(C H₃)₃ | Methyl carbons of t-butyl. |

| ¹¹B | 28.0 - 30.0 | Broad Singlet | - | Ar-B (OH)₂ | Characteristic of tricoordinate Boron. |

Critical Interpretation:

-

Symmetry: The presence of only one aromatic signal (singlet, 2H) and one t-butyl signal (singlet, 18H) confirms the symmetric substitution pattern.[1] If you see splitting in the aromatic region, the sample is likely the de-boronated impurity (2,6-di-tert-butylanisole).[1]

-

Boroxine Equilibrium: In non-polar solvents (CDCl₃), you may see a secondary set of peaks.[1] This indicates the formation of the boroxine anhydride (trimer), a common phenomenon for boronic acids.[1] This is reversible; adding a drop of D₂O or using DMSO usually simplifies the spectrum back to the monomer.[1]

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) or APCI.

-

Observed Ion: Boronic acids are notoriously difficult to fly in MS due to dehydration.[1]

C. Infrared Spectroscopy (IR)

-

3300 - 3450 cm⁻¹: Broad O-H stretch (Hydrogen bonded boronic acid hydroxyls).[1]

-

2950 - 2860 cm⁻¹: Strong C-H stretch (Aliphatic t-Butyl/Methoxy).[1]

-

1340 cm⁻¹: B-O stretch (Characteristic).[1]

Application Logic: The Suzuki-Miyaura Cycle

Why use this specific hindered acid? The diagram below illustrates the mechanistic advantage in cross-coupling.

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The bulky t-butyl groups (Blue Node) stabilize the boronate species prior to Transmetallation (Yellow Node).[1]

Mechanistic Insight: In the Transmetallation step, the bulky tert-butyl groups prevent the formation of "ate" complexes with the palladium center if the ligand sphere is too crowded.[1] Therefore, when using this acid, use smaller phosphine ligands (like SPhos or XPhos) on the Palladium to accommodate the steric bulk of the incoming aryl group.[1]

Quality Control & Storage

Self-Validating Protocol for Purity:

-

TLC: Run on silica gel (30% EtOAc/Hexane). Boronic acids streak.[1]

-

Storage: Store at 2-8°C under Argon.

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

ChemicalBook. (2023).[1] Product Entry: (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid CAS 233584-42-4.[2][3][4][6] Link

-

Sigma-Aldrich. (2023).[1][7] Safety Data Sheet & Product Specification: 233584-42-4.[3] Link

Sources

- 1. thno.org [thno.org]

- 2. gmchemic.com [gmchemic.com]

- 3. 196960-96-0|(3-(tert-Butyl)-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. (3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID | 233584-42-4 [chemicalbook.com]

- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery and History of Hindered Boronic Acids

Executive Summary: The Stability-Reactivity Paradox

The Suzuki-Miyaura cross-coupling reaction revolutionized organic synthesis by enabling the modular construction of C–C bonds. However, a critical limitation emerged early in its adoption: protodeboronation . This parasitic pathway is particularly aggressive in sterically hindered (e.g., 2,6-disubstituted) and electron-deficient (e.g., 2-pyridyl) boronic acids, rendering them unstable under the basic conditions required for transmetallation.

This guide traces the evolution of "hindered" boronic acid surrogates—specifically MIDA boronates , Organotrifluoroborates , and Cyclic Triolborates . These innovations were not merely convenient reagents; they were mechanistic masterstrokes that re-engineered the boron center from a reactive

The Core Challenge: Protodeboronation

To understand the solution, one must first dissect the failure mode. Simple boronic acids (

Mechanistic Pathway

For sterically hindered or electron-deficient arenes, the C–B bond is weakened. Base attack does not lead to coupling but rather to the cleavage of the C–B bond, replacing the boron moiety with a proton (H).

Figure 1: The mechanistic divergence between activation and decomposition. In hindered systems, the relief of steric strain drives the pathway toward C–B heterolysis (Red Path) rather than transmetallation.

Strategic Solutions: The Three Pillars of Stability

To overcome the inherent instability of the

MIDA Boronates (The "Catch-and-Release" System)

Innovator: Martin D. Burke (University of Illinois, c. 2007)

Concept:

-

Activation: Mild aqueous base (e.g., NaOH,

) hydrolyzes the MIDA ligand, slowly releasing the reactive boronic acid in situ. -

Impact: Enabled Iterative Cross-Coupling (ICC) , allowing small molecules to be built like peptides—one block at a time.

Organotrifluoroborates ( )

Innovator: Gary Molander (University of Pennsylvania, 1990s/2000s) Concept: Replacing hydroxyl groups with fluorine atoms creates a robust, air-stable salt.

-

Activation: Hydrolysis of the C–B–F bonds (often requiring silica or specific bases) generates the active boronic acid species.

-

Impact: Massive improvement in handling; indefinite shelf stability; excellent for introducing alkyl groups (e.g., cyclopropyl, ethyl) which are difficult with simple boronic acids.

Cyclic Triolborates

Innovator: Yasunori Yamamoto & Norio Miyaura (Hokkaido University, 2008) Concept: Addressing the "2-Pyridyl Problem." 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation. Cyclic triolborates (often with Li+ or K+ counterions) stabilize these specific heteroaryl systems.

-

Activation: High transmetallation efficiency without rapid decomposition.

-

Impact: Unlocked the synthesis of complex heteroaryl libraries common in medicinal chemistry.

Comparative Technical Analysis

| Feature | Boronic Acids | MIDA Boronates | Trifluoroborates | Cyclic Triolborates |

| Hybridization | ||||

| Stability (Air/H2O) | Variable (Poor for hindered) | Excellent (Indefinite) | Excellent | Good |

| Chromatography | Difficult (Streaking) | Silica Stable | Silica Stable | Moderate |

| Activation Mode | None (Always Active) | Hydrolysis (Base) | Hydrolysis (Base/SiO2) | Direct/Hydrolysis |

| Best Use Case | Simple couplings | Iterative Synthesis , Complex Natural Products | Alkyl transfers, Robust scale-up | Heterocycles (2-Pyridyl) |

Case Study: Iterative Cross-Coupling (ICC)

The power of MIDA boronates is best exemplified in the synthesis of Amphotericin B derivatives and Peridinin .[1] By utilizing the silica stability of MIDA boronates, Burke's group developed a "synthesis machine" approach.

Experimental Protocol: Coupling of Sterically Hindered MIDA Boronates

This protocol is designed for the coupling of a hindered 2,6-disubstituted MIDA boronate with an aryl chloride, a notoriously difficult transformation.

Reagents:

-

Substrate A: 2,6-Dimethylphenyl MIDA boronate (1.0 equiv)

-

Substrate B: 4-Chloroanisole (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)

-

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Methodology:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and

. -

Solvent Addition: Add degassed 1,4-Dioxane and Water. The presence of water is crucial here; unlike standard anhydrous MIDA couplings, this "slow-release" protocol requires water to hydrolyze the MIDA ligand in situ.

-

The "Slow Release" Effect: Heat to 60°C.

-

Mechanistic Note: The base/

mixture slowly hydrolyzes the MIDA boronate to the free boronic acid. Because the concentration of the free acid is kept low (steady state), the rate of transmetallation to Palladium competes favorably against the second-order decomposition pathways (protodeboronation).

-

-

Monitoring: Monitor via LC-MS. The MIDA species will disappear as the biaryl product forms.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Self-Validating Check:

-

If you observe the free boronic acid accumulating but no product, your catalyst system (Pd/SPhos) is inactive.

-

If you observe rapid disappearance of MIDA but formation of the de-borylated arene (Ar-H), the hydrolysis rate is too fast relative to transmetallation. Correction: Lower the temperature or reduce water concentration.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2] Link

-

Yamamoto, Y., Takizawa, M., Yu, X. Q., & Miyaura, N. (2008).[3] "Cyclic Triolborates: Air- and Water-Stable Ate Complexes of Organoboronic Acids."[3][4] Angewandte Chemie International Edition. Link

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2] Link

-

Woerly, E. M., et al. (2014). "Synthesis of Most Polyene Natural Product Motifs Using Just 12 Building Blocks and One Coupling Reaction." Nature Chemistry. Link

-

Knapp, D. M., et al. (2010). "Protodeboronation of 2-Pyridyl Boronates and Its Inhibition by MIDA Complexation." Journal of the American Chemical Society.[2] Link

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yasunori Yamamoto - الباحث العلمي من Google [scholar.google.co.id]

- 4. Cyclic triolborates: air- and water-stable ate complexes of organoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ligands for Suzuki Reactions with Hindered Substrates

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] However, when coupling sterically hindered substrates, such as those bearing multiple ortho-substituents, the efficiency of the standard Suzuki reaction can plummet. This limitation arises from the difficulty of bringing bulky coupling partners together at the palladium center, which is a critical step in the catalytic cycle.[4][5]

The development of specialized ligands has been instrumental in overcoming this challenge. These ligands are designed to modulate the steric and electronic properties of the palladium catalyst, thereby facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—even with sterically demanding substrates.[6][7][8] This guide provides an in-depth exploration of the ligands that have proven most effective for Suzuki reactions involving hindered substrates, along with detailed protocols to empower researchers in their synthetic endeavors.

The Role of Ligands in Overcoming Steric Barriers

The success of a Suzuki reaction with hindered substrates hinges on the ability of the ligand to promote a delicate balance of reactivity and stability in the palladium catalyst. Bulky, electron-rich ligands have emerged as the most effective class for this purpose.[7][9]

Key Functions of Effective Ligands:

-

Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide, often the rate-limiting step, particularly with less reactive aryl chlorides.[8][9][10]

-

Promoting Reductive Elimination: Bulky ligands create steric pressure around the palladium center, which encourages the final reductive elimination step to form the desired C-C bond and regenerate the active Pd(0) catalyst.[6][9][10]

-

Stabilizing Monoligated Palladium Species: Many highly active catalysts are believed to operate through monoligated L-Pd(0) intermediates. Bulky ligands help to stabilize these highly reactive species, preventing catalyst decomposition.[6][7]

Key Classes of Ligands for Hindered Suzuki Couplings

Several classes of ligands have been developed and successfully applied to challenging Suzuki-Miyaura cross-coupling reactions.

Biaryl Phosphine Ligands (Buchwald-type Ligands)

Pioneered by Stephen Buchwald and his group, bulky, electron-rich dialkylbiaryl phosphine ligands are among the most versatile and widely used for hindered Suzuki couplings.[7][8] These ligands feature a biaryl backbone that creates a sterically demanding environment around the palladium center.

Examples of Buchwald Ligands:

-

SPhos: Highly effective for a broad range of Suzuki-Miyaura reactions, including those with hindered aryl and heteroaryl substrates.[11]

-

XPhos: Particularly efficient for the coupling of unactivated aryl and heteroaryl chlorides.

-

RuPhos: Often used for challenging couplings involving pyridyl substrates, where the nitrogen can coordinate to and inhibit the palladium catalyst.[12]

The general structure of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the biaryl backbone and the phosphorus atom.

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in Suzuki coupling reactions.[1] They are strong σ-donors, making them highly effective at promoting oxidative addition.[13] Their modular synthesis allows for the creation of sterically demanding and conformationally flexible ligands.[14][15]

Advantages of NHC Ligands:

-

Strong σ-Donation: Enhances the rate of oxidative addition.[13]

-

Steric Tunability: The steric bulk can be readily modified to suit the specific substrates.[16][17]

-

Thermal Stability: NHC-palladium complexes often exhibit high thermal stability.

Several research groups have developed robust NHC-palladium catalysts for the coupling of sterically hindered aryl chlorides at room temperature.[14]

Mechanistic Considerations: A Deeper Dive

Understanding the catalytic cycle of the Suzuki reaction is crucial for rational ligand selection and troubleshooting.

The steric and electronic properties of the ligand directly influence each step of this cycle. For hindered substrates, a bulky ligand is essential to facilitate the reductive elimination step, which can become the rate-determining step. Conversely, a highly electron-donating ligand is crucial for activating challenging electrophiles like aryl chlorides in the oxidative addition step.[9]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki reactions with hindered substrates. Optimization of specific parameters may be necessary for individual substrate combinations.

General Protocol for a Suzuki Coupling with a Hindered Aryl Bromide

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Buchwald ligand (e.g., SPhos)

-

Hindered aryl bromide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-2.2 mol% relative to Pd).

-

Reaction Setup: To a separate oven-dried reaction vessel, add the hindered aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

-

Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a desired concentration (typically 0.1-0.5 M).

-

Catalyst Addition: Add the catalyst solution to the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol for a Room-Temperature Suzuki Coupling with a Hindered Aryl Chloride using an NHC Ligand

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

NHC-imidazolium salt (e.g., IPr·HCl)

-

Potassium tert-butoxide (KOtBu)

-

Hindered aryl chloride

-

Arylboronic acid

-

1,4-Dioxane, anhydrous

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Formation (in situ): In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (1-2 mol%), the NHC-imidazolium salt (1-2 mol%), and KOtBu (2-4 mol%). Add a small amount of anhydrous dioxane and stir for 15-30 minutes to form the active Pd-NHC complex.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the hindered aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and additional KOtBu (2.0-3.0 equiv).

-

Solvent and Catalyst Addition: Add anhydrous dioxane to the reaction vessel, followed by the pre-formed catalyst solution.

-

Reaction Conditions: Seal the vessel and stir at room temperature. Monitor the reaction progress.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 5.1.

Troubleshooting Common Issues

Even with optimized ligands and protocols, challenges can arise.

| Problem | Potential Cause | Troubleshooting Steps |

| Low Conversion | Inactive catalyst, poor substrate solubility, inefficient transmetalation. | Ensure rigorous degassing of solvents.[18] Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[18] Try a different solvent or a solvent mixture to improve solubility.[19] |

| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures.[18] Use a Pd(0) source directly (e.g., Pd₂(dba)₃).[18] |

| Protodeboronation | Presence of water, unstable boronic acid. | Use anhydrous solvents.[9] Consider using a more stable boronic ester (e.g., pinacol ester).[12][20] |

| Dehalogenation of Aryl Halide | Hydride sources in the reaction. | Switch to a non-protic solvent and a non-hydridic base (e.g., carbonate or phosphate).[18] |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates is a challenging yet achievable transformation with the appropriate choice of ligand and reaction conditions. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be invaluable tools for overcoming the steric and electronic hurdles associated with these reactions. By understanding the mechanistic principles and employing robust experimental protocols, researchers can confidently tackle the synthesis of complex biaryl structures, paving the way for new discoveries in drug development and materials science.

References

-

4J Am Chem Soc. 2002 Feb 20;124(7):1162-3.

-

21Organic Chemistry Portal.

-

6University of Liverpool IT Services.

-

16MDPI.

-

22ChemRxiv.

-

14Organic Chemistry Portal.

-

7PMC.

-

8Chemistry LibreTexts.

-

1Wikipedia.

-

23Synlett.

-

18Benchchem.

-

24ResearchGate.

-

25Dalton Transactions.

-

26wwjmrd.

-

17ResearchGate.

-

27ChemRxiv.

-

28Chemical Communications.

-

29Princeton University.

-

2RSC Advances.

-

30ResearchGate.

-

31Journal of the American Chemical Society.

-

9Benchchem.

-

20Yoneda Labs.

-

15PubMed.

-

32Organometallics.

-

33The Journal of Organic Chemistry.

-

3MDPI.

-

13Organic Chemistry Portal.

-

34PMC.

-

35ResearchGate.

-

19ResearchGate.

-

Sigma-Aldrich.

-

36ResearchGate.

-

37Organic Letters.

-

38The Journal of Organic Chemistry.

-

10Reddit.

-

39MDPI.

-

40ResearchGate.

-

11Journal of the American Chemical Society.

-

41University of Illinois Urbana-Champaign.

-

42Benchchem.

-

43Organic Chemistry Portal.

-

44Organic & Biomolecular Chemistry.

-

45ResearchGate.

-

46YouTube.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 15. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Yoneda Labs [yonedalabs.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 26. wwjmrd.com [wwjmrd.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. chemistry.princeton.edu [chemistry.princeton.edu]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. New class of catalysts could dramatically change playing field in nickel catalysis | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 43. Suzuki Coupling [organic-chemistry.org]

- 44. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 45. researchgate.net [researchgate.net]

- 46. youtube.com [youtube.com]

Application Note: Solubility & Handling of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

This Application Note and Protocol Guide details the solubility profile, handling, and experimental workflows for (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid .

Executive Summary & Chemical Context

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a sterically demanding organoboron reagent primarily used in Suzuki-Miyaura cross-coupling reactions to introduce electron-rich, lipophilic aryl groups into complex scaffolds.

Structurally, this molecule presents a unique solubility challenge:

-

The Boronic Acid Head (-B(OH)₂): Highly polar, capable of hydrogen bonding, and prone to reversible dehydration into boroxine trimers.

-

The Lipophilic Tail (3,5-di-tert-butyl-4-methoxy): The two tert-butyl groups provide significant steric bulk and hydrophobicity ("grease"), drastically altering its solubility compared to simple phenylboronic acid.

Key Insight: Unlike simple arylboronic acids which dissolve readily in polar protic solvents (MeOH), this compound exhibits enhanced solubility in non-polar and chlorinated solvents due to the lipophilic tert-butyl shielding.

Solubility Profile

The following data categorizes solvent compatibility based on the compound's amphiphilic structure.

Solubility Table

| Solvent Class | Specific Solvents | Solubility Rating | Comments |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for stock solution preparation and transfers. |

| Polar Aprotic | THF, 1,4-Dioxane, DMF, DMSO | Excellent | Ideal for reaction media. DMSO/DMF recommended for biological screening stocks. |

| Aromatic | Toluene, Benzene | Good | High solubility, especially at elevated temperatures. Common for anhydrous couplings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but steric bulk may reduce saturation limits compared to non-substituted analogs. |

| Alkanes | Hexanes, Heptane, Pentane | Low / Temp. Dependent | Generally poor at RT; likely soluble when hot. Useful for recrystallization (antisolvent). |

| Aqueous | Water, Buffer (pH 7) | Insoluble | Requires organic co-solvent or high pH (formation of boronate salt) to dissolve. |

Critical Phenomenon: The Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1] This dehydration is driven by heat and vacuum.

-

In Solution: In the presence of water or protic solvents, the equilibrium favors the monomeric acid.

-

In Solid State/Dry Solvents: The material may contain significant amounts of boroxine.

-

Impact: This does not affect stoichiometry in aqueous Suzuki couplings (base hydrolyzes the boroxine in situ), but it does affect gravimetric preparation of precise molar stock solutions in anhydrous solvents.

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Target: Standard stock for cross-coupling screening.

Reagents:

-

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (MW: 264.17)[2]

-

Solvent: Anhydrous THF or 1,4-Dioxane (Degassed)

Procedure:

-

Weighing: Weigh 264.2 mg of the boronic acid into a 20 mL scintillation vial.

-

Note: If the solid appears "cakey" or has been stored for long periods, it may be partially dehydrated. For high-precision kinetics, titrate the boron content or assume ~95% purity.

-

-

Solvent Addition: Add 5.0 mL of anhydrous THF.

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If slight turbidity persists (boroxine insolubility), mild sonication (40 kHz, 5 mins) is effective.

-

-

Dilution: Transfer to a 10 mL volumetric flask and fill to the mark with THF.

-

Storage: Store at -20°C. Stable for 1 month. Ensure the cap is tight to prevent solvent evaporation and moisture ingress.

Protocol B: Dissolution for Aqueous/Biphasic Suzuki Coupling

Context: Coupling with a hydrophobic aryl halide.

System: Toluene/Water (4:1 ratio) Procedure:

-

Add the boronic acid (1.2 - 1.5 equiv) and the aryl halide (1.0 equiv) to the reaction vessel.

-

Add Toluene first. The lipophilic tert-butyl groups ensure rapid dissolution of the boronic acid in the organic phase.

-

Add the Base (e.g., K₃PO₄ or Na₂CO₃) dissolved in Water .

-

Add Phase Transfer Catalyst (optional but recommended for this bulky substrate): TBAB (tetrabutylammonium bromide, 5 mol%).

-

Degas the biphasic mixture before adding the Pd catalyst.

Visualization of Workflows

Figure 1: Solubility & Handling Decision Tree

This diagram guides the researcher through solvent selection based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals. Blue: Start; Red/Green/Yellow: Applications.

Figure 2: The Boroxine-Acid Equilibrium

Understanding this pathway is vital for storage and stoichiometry.

Caption: Reversible dehydration of boronic acids. Always assume some boroxine presence in dry solids.

References

-

Chemical Identity & Properties

-

Sigma-Aldrich. (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid Product Page. Link (Accessed via search).

- Note: General properties of sterically hindered boronic acids extrapolated from standard organoboron chemistry texts.

-

-

Solubility of Boronic Acids

-

Lenczewska, K., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 2020. Link

- Context: Establishes the trend that alkoxy and alkyl substitution increases solubility in non-polar organic solvents (chloroform, toluene) compared to unsubstituted phenylboronic acid.

-

-

Suzuki Coupling Protocols

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995. Link

-

Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014. Link

- Context: Provides the basis for using Toluene/Water systems and specific phosphine ligands (like SPhos or AntPhos)

-

Sources

Troubleshooting & Optimization

Purification methods for products from (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid reactions

Topic: Role: Senior Application Scientist | Technical Support Center

Technical Support Center: High-Lipophilicity Suzuki Coupling Purification

Subject: Troubleshooting & Purification Protocols for Sterically Hindered, Lipophilic Boronic Acid Derivatives Case ID: 35-DTB-4OMe-PUR Status: Active

Executive Summary: The "Grease" Challenge

Working with (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid presents a unique purification paradox. While the tert-butyl groups provide excellent solubility in organic solvents and valuable steric protection in the final scaffold, they render the starting material, the product, and the byproducts extremely lipophilic (greasy) .

Standard aqueous washes often fail because the "water-soluble" boronate salts retain significant lipophilicity, leading to emulsions or partitioning back into the organic phase. Furthermore, the electron-rich nature of the ring makes it susceptible to protodeboronation , creating a byproduct (2,6-di-tert-butyl-4-methoxytoluene) that is chromatographically nearly identical to your coupled product.

This guide details three specific protocols to overcome these separation challenges: Oxidative Workup , Diethanolamine Scavenging , and Chromatographic Tuning .

Module 1: The Oxidative Workup (Recommended)

Best for: Removing unreacted boronic acid when it co-elutes with your non-polar product.

The Logic: Separating a lipophilic boronic acid from a lipophilic biaryl product is difficult on silica. By oxidizing the residual C–B bond to a C–O bond (phenol), you drastically alter the polarity. The resulting phenol (2,6-di-tert-butyl-4-methoxyphenol) is significantly more polar than the biaryl product and can be removed via flash chromatography or basic extraction.

Protocol:

-

Quench: Upon reaction completion, cool the mixture to 0°C.

-

Oxidize: Add 1.0 mL of 30% H₂O₂ and 1.0 mL of 3M NaOH per mmol of excess boronic acid.

-

Stir: Allow to stir vigorously for 30–60 minutes at room temperature.

-

Note: The electron-rich aryl ring facilitates rapid migration of the aryl group from boron to oxygen.

-

-

Extraction: Dilute with diethyl ether or EtOAc. Wash with water (2x) and brine (1x).

-

Separation:

-

Option A (Extraction): Wash the organic layer with 1M NaOH. The hindered phenol is less acidic than typical phenols but will partition into the aqueous base better than the biaryl.

-

Option B (Chromatography): If the phenol remains (due to steric bulk preventing deprotonation), it will now elute much later than your product on silica gel (High Rf Product vs. Low Rf Phenol).

-

Module 2: Diethanolamine (DEAM) Scavenging

Best for: Large-scale reactions where chromatography is expensive, or when the product is acid-sensitive.

The Logic: Diethanolamine reacts with boronic acids to form zwitterionic "atrane" complexes. These complexes are highly crystalline and insoluble in non-polar solvents (ether/hexanes) or extremely polar (staying on the baseline in silica chromatography).

Protocol:

-

Concentrate: Remove the reaction solvent (e.g., dioxane/water) and redissolve the crude oil in a non-polar solvent like Diethyl Ether or Toluene .

-

Add Scavenger: Add 1.1 equivalents of Diethanolamine (DEAM) relative to the estimated residual boronic acid.

-

Precipitate: Stir for 30 minutes. The boronic acid-DEAM complex usually precipitates as a white solid.

-

Filter: Filter off the solid complex. The filtrate contains your coupled product.

-

Wash: Wash the filtrate with 1M HCl (rapidly) to remove excess DEAM, then brine.

Module 3: Chromatographic Troubleshooting

Data Table: Solvent System Optimization

| Method | Solvent System | Purpose | Mechanism |

| Standard | Hexane / EtOAc | General Purification | Standard polarity separation. Often fails for this specific substrate due to tailing. |

| Non-Polar | Hexane / DCM | Recommended | DCM provides better solubility for the bulky product without causing the boronic acid to streak as much as EtOAc. |

| Anti-Streak | + 1% Triethylamine | Tailing Reduction | Prevents boronic acid interaction with acidic silanols on the silica gel. |

| Reverse | MeCN / H₂O (C18) | Lipophilicity Separation | Exploits the massive hydrophobic bulk of the t-butyl groups. Excellent resolution. |

Visual Workflow: Purification Decision Tree

Caption: Decision logic for selecting the optimal purification route based on product stability and separation difficulty.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" or streaking on my TLC/Column that overlaps with my product. What is it? A: This is likely the unreacted (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid. Boronic acids interact with the silanols on silica gel, causing them to streak or elute slowly.

-

Fix: Use the Oxidative Workup (Module 1) to convert it to a distinct phenol, or add 1% triethylamine to your column eluent to neutralize the silica and tighten the band.

Q2: My yield is lower than expected, and I isolated a byproduct that looks like the starting material but lacks boron. Why? A: You are observing Protodeboronation .[1] The 3,5-di-tert-butyl-4-methoxy ring is electron-rich. Under the basic conditions of Suzuki coupling (especially with carbonate or phosphate bases), the C–B bond is susceptible to ipso-protonation, yielding 1,3-di-tert-butyl-2-methoxybenzene.

-

Fix: Use milder bases (e.g., K₃PO₄ instead of Na₂CO₃), reduce water content (switch to anhydrous dioxane/toluene), or increase the catalyst loading to outcompete the side reaction.

Q3: The product is an oil and won't crystallize, even though it should be a solid. A: The "greasy" t-butyl groups often lower the melting point and trap solvent.

-

Fix: Dissolve the oil in a minimal amount of hot methanol or ethanol, then add a drop of water until cloudy, and let it stand in the freezer. Alternatively, use pentane: dissolve the oil in minimal pentane and cool to -78°C to induce precipitation.

Q4: Can I use reverse-phase (C18) chromatography? A: Yes, and it is highly recommended. Because your molecule is so lipophilic, it will retain strongly on C18. The boronic acid (which has polar hydroxyls) will elute much earlier in a water/acetonitrile gradient, providing excellent separation that is often impossible on normal phase silica.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Bull, S. D., et al. (2007). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. (Context on Diethanolamine complexation). Link

-

Kuivila, H. G., et al. (1961). Electrophilic Displacement Reactions: X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163. Link

Sources

Technical Support Center: Protodeborylation of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Welcome to the technical support guide for handling (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges related to the protodeborylation of this sterically hindered and electron-rich arylboronic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and understand the underlying chemical principles.

Section 1: Understanding the Challenge: Mechanism & Key Factors

Protodeborylation (or protodeboronation) is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] For a substrate like (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, which is both sterically hindered and electron-rich, this reaction can be a significant competing pathway, particularly during transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]

The reaction can proceed through several mechanisms, primarily catalyzed by acid or base.[1] The prevailing pathway is highly dependent on the reaction pH.[1][4][5] Under basic conditions, common in Suzuki couplings, a boronate species forms, which can then react with a proton source (like water) in a rate-limiting step to yield the protodeborylated arene.[1][5][6] The electron-donating nature of the methoxy and tert-butyl groups on the aromatic ring increases the electron density at the ipso-carbon, making it more susceptible to protonation and facilitating this undesired side reaction.[2][3]

Caption: General mechanisms for base- and acid-catalyzed protodeborylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid particularly prone to protodeborylation?

A: This substrate has two key features that accelerate protodeborylation:

-

High Electron Density: The para-methoxy group and two meta-tert-butyl groups are strong electron-donating groups. This increases the electron density on the aromatic ring, particularly at the carbon atom bonded to boron (the ipso-carbon), making it more nucleophilic and susceptible to attack by a proton.[2][3]

-

Steric Hindrance: The bulky tert-butyl groups flanking the boronic acid moiety can sterically hinder its approach to the metal center in a cross-coupling catalytic cycle. If the rate of transmetalation is slowed down sufficiently, the competing protodeborylation side reaction has more time to occur.[7]

Q2: How should I store this boronic acid to ensure its stability?

A: Boronic acids are susceptible to degradation over time. To minimize decomposition (including protodeborylation and formation of boroxines), store (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid in a tightly sealed container, in a desiccator, under an inert atmosphere (argon or nitrogen), and refrigerated. Avoid exposure to moisture and light.

Q3: What are the best analytical techniques to detect and quantify protodeborylation?

A: A combination of techniques is often best:

-

¹H NMR Spectroscopy: This is excellent for monitoring the reaction progress. You can integrate the signals corresponding to a unique proton on the starting boronic acid and compare it to the signal for the newly formed proton in the protodeborylated product (2,6-Di-tert-butyl-4-methoxyphenol).

-

GC-MS (Gas Chromatography-Mass Spectrometry): This is a very sensitive method for detecting the volatile protodeborylated byproduct and separating it from other components in the reaction mixture.[8]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for monitoring the disappearance of the starting boronic acid and the appearance of both the desired product and the byproduct, especially for less volatile compounds.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My Suzuki-Miyaura coupling is yielding significant amounts of 2,6-Di-tert-butyl-4-methoxyphenol.

This is the most common issue. The rate of protodeborylation is competing effectively with the rate of your desired cross-coupling. The key is to accelerate the catalytic cycle of the Suzuki reaction so that it significantly outpaces the undesired protodeborylation pathway.

Solution Strategies:

| Strategy | Rationale & Action |

| 1. Re-evaluate Your Base | Strong aqueous bases (like NaOH, Cs₂CO₃) can accelerate protodeborylation. Action: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, or even organic bases).[9] Using anhydrous conditions can also be beneficial as water is a primary proton source for the side reaction.[10] |

| 2. Optimize Catalyst & Ligand | The goal is to speed up the rate-limiting transmetalation and reductive elimination steps. Paradoxically, some bulky phosphine ligands, often used for hindered substrates, can actually promote protodeborylation.[11] Action: Screen different catalyst systems. Consider highly active catalysts that promote rapid cross-coupling. Sometimes a less bulky but very electron-rich ligand can be effective. |

| 3. Use a Boronic Acid Derivative | Derivatives can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1] Action: Convert the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt. These are generally more stable to protodeborylation under basic conditions.[1] |

| 4. Control Temperature & Time | Excessive heat and long reaction times give the side reaction more opportunity to occur.[10] Action: Run the reaction at the lowest temperature that still allows for a reasonable rate of coupling. Monitor the reaction closely by LC-MS or GC-MS and stop it as soon as the starting material is consumed. |

| 5. Ensure Rigorous Degassing | Oxygen can damage the Pd(0) catalyst, slowing the catalytic cycle and leading to side reactions like homocoupling and protodeborylation.[10][12] Action: Thoroughly degas all solvents and the reaction mixture using methods like sparging with argon or multiple freeze-pump-thaw cycles. |

Problem: I need to intentionally protodeborylate my compound, but the reaction is incomplete.

While often a side reaction, protodeborylation can be a useful synthetic step to remove a boronic acid after it has served as a directing group.[13][14]

Solution Strategies:

| Strategy | Rationale & Action |

| 1. Acid-Promoted Protodeborylation | This is often a clean and efficient method. Action: Reflux the boronic acid in a solvent like acetic acid.[3] For substrates with electron-donating groups, this method is typically effective. The reaction can be run in acetic acid alone or with a co-solvent like 1,4-dioxane.[3] |

| 2. Metal-Catalyzed Protodeborylation | Certain metals can catalyze this transformation under mild conditions without strong acid or base. Action: Use a gold(I) catalyst, such as PPh₃AuNTf₂, in a solvent like THF. This method is notable for its excellent functional group tolerance.[14] Copper and silver salts have also been reported to promote this reaction.[3] |

| 3. Base-Promoted Protodeborylation | For some substrates, strong basic conditions can drive the reaction. Action: While less common for deliberate synthesis due to potential side reactions, using a strong base at elevated temperatures in a protic solvent can effect protodeborylation. This is highly substrate-dependent.[5] |

Problem: I'm struggling to purify my target compound from the protodeborylated byproduct.

The byproduct, 2,6-Di-tert-butyl-4-methoxyphenol, has similar polarity to many cross-coupling products, making purification difficult.

Solution Strategies:

-

Column Chromatography: This is the most common method. However, be aware that silica gel is acidic and can sometimes cause on-column protodeborylation of any remaining starting material.[8] To mitigate this, you can neutralize the silica gel by treating it with a solution of triethylamine in your eluent and then re-equilibrating with the pure eluent.

-

Acid-Base Extraction: If your desired product is neutral but the byproduct is a phenol, you can perform an extraction. Dissolve the crude mixture in a non-polar solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH). The phenolic byproduct will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.

-

Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Screen various solvent systems to find one that provides good separation.

Section 4: Experimental Protocols & Workflows

Protocol 1: Minimizing Protodeborylation in a Suzuki-Miyaura Coupling

This protocol uses conditions known to suppress protodeborylation.

Caption: Workflow for minimizing unwanted protodeborylation.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (1.2 eq), your aryl halide (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to rigorously remove oxygen.

-

Catalyst Addition: Backfill the flask with argon. Add your palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-2 mol %) under a positive pressure of argon.

-

Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

-

Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization as determined previously.

Protocol 2: Deliberate Acid-Promoted Protodeborylation

This protocol is for the intentional removal of the boronic acid group.[3]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (1.0 eq) in glacial acetic acid (e.g., 0.1 M concentration).

-

Reaction: Heat the mixture to reflux (approx. 118-130 °C depending on pressure and purity).[3]

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is no longer visible. For this substrate, the reaction is often complete within 1-3 hours.[3]

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate until gas evolution ceases, followed by washes with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-Di-tert-butyl-4-methoxyphenol, which can be further purified if necessary.

References

-

Wikipedia. Protodeboronation. [Link]

-

ResearchGate. Simplified mechanism for the protodeboronation reaction. [Link]

-

Coley, C. W., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]

-

Nishihara, Y. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Coley, C. W., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

Maji, M., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. National Institutes of Health. [Link]

-

Denis, C. S., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry. [Link]

-

Helal, A. S., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-